molecular formula C20H16F3N3O2S B2414110 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 391866-52-7

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2414110
CAS No.: 391866-52-7
M. Wt: 419.42
InChI Key: FEUBHPFNHLPGPS-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O2S and its molecular weight is 419.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-28-13-8-6-12(7-9-13)26-18(15-10-29-11-17(15)25-26)24-19(27)14-4-2-3-5-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUBHPFNHLPGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a trifluoromethyl group on the benzamide moiety. Its molecular formula is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S with a molecular weight of 345.43 g/mol. The structural complexity contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. The cytotoxic effects were evaluated against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of approximately 10 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54910
HeLa15

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific molecular targets related to cell proliferation and survival pathways. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors that play critical roles in oncogenic signaling pathways.

Antioxidant Properties

In addition to its anticancer activity, this compound has shown promising antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property may contribute to its overall therapeutic potential in cancer treatment by mitigating oxidative damage associated with tumor progression .

Cholinesterase Inhibition

Preliminary studies suggest that this compound may also inhibit acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases such as Alzheimer's. The observed IC50 values for AChE inhibition were reported in the range of 20-30 µM, indicating potential as a cognitive enhancer or neuroprotective agent .

Case Studies

A notable case study involved the administration of this compound in an animal model of lung cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histopathological examinations revealed decreased proliferation indices and increased apoptosis rates in tumor tissues treated with the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the thieno[3,4-c]pyrazole moiety exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation .

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial properties. Modifications in their structure can enhance their effectiveness against various bacterial strains. The introduction of the methoxy group is believed to improve interactions with microbial cell membranes, thereby increasing antimicrobial efficacy .

Synthesis and Evaluation

The synthesis of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling methods and cyclization processes. These synthetic routes allow for the creation of derivatives with varied biological activities.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential treatment for inflammation
AntimicrobialEffective against various bacterial strains; enhanced by structural modifications

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of thieno[3,4-c]pyrazole derivatives:

  • Anticancer Activity : A study reported that a derivative exhibited significant cytotoxic effects on MCF7 cells with an IC50 value of 3.79 µM .
  • Anti-inflammatory Mechanism : Research demonstrated that certain derivatives could reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : A comparative study showed that modifications to the methoxy group significantly enhanced the antimicrobial activity against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A reflux-based approach using substituted benzaldehydes and ethanol with glacial acetic acid as a catalyst (4-hour reflux, followed by solvent evaporation and filtration) is a foundational method . For scalability, hazard analysis and risk assessment (e.g., handling O-benzyl hydroxylamine hydrochloride) should precede scale-up, as demonstrated in analogous syntheses . Optimization could involve varying substituents on the benzaldehyde precursor or adjusting reflux duration to improve yield.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

  • Methodological Answer :

  • 1H-NMR : Analyze aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm, trifluoromethyl benzamide protons at δ 7.5–8.5 ppm).
  • 13C-NMR : Identify carbonyl carbons (~165–170 ppm) and trifluoromethyl carbons (distinct splitting patterns).
  • FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .
  • Comparative analysis with synthesized analogs (e.g., pyrazolyl-thieno derivatives) can validate assignments .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron transfer properties. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group’s lipophilicity may enhance binding affinity in hydrophobic pockets .
  • Validate computational results with experimental data (e.g., binding assays or X-ray crystallography) .

Q. How can researchers resolve contradictions between experimental data (e.g., biological activity) and theoretical predictions?

  • Methodological Answer :

  • Hypothesis Refinement : Re-examine assumptions in computational models (e.g., protonation states or solvent effects).
  • Experimental Replication : Repeat assays under controlled conditions (e.g., pH, temperature) to isolate variables.
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., impurities in synthesis) .
  • Case Study: If in vitro activity contradicts docking results, consider post-binding events (e.g., metabolic stability) influenced by the trifluoromethyl group .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic or pharmacodynamic properties?

  • Methodological Answer :

  • In Vitro Assays :
  • Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation.
  • Plasma protein binding: Equilibrium dialysis or ultrafiltration.
  • In Vivo Models : Administer the compound to rodents and measure plasma half-life (t₁/₂) and tissue distribution.
  • Data Integration : Cross-reference with structurally similar compounds (e.g., pyrazolyl-thieno analogs) to infer ADME profiles .

Q. How can reaction kinetics be analyzed to improve synthetic efficiency?

  • Methodological Answer :

  • Kinetic Monitoring : Use in situ FT-IR or HPLC to track intermediate formation (e.g., during cyclocondensation of thieno-pyrazole precursors).
  • Rate Law Determination : Vary concentrations of reactants (e.g., benzaldehyde derivatives) to establish rate orders .
  • Activation Energy : Calculate via Arrhenius plots by repeating reactions at 10°C intervals (e.g., 50–90°C) .

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